![molecular formula C9H18N2O3 B2552395 Tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate CAS No. 2387447-42-7](/img/structure/B2552395.png)
Tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate
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Description
Tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
- Excited-State Dynamics : In organic solvents, both carbazole (Cz) and 3,6-di-tert-butylcarbazole (t-Bu-Cz) undergo photoexcitation to the S1 state. The S1 state exhibits absorption peaks at 350, 600, and 1100 nm, with a lifetime of 13–15 ns. Energy transfer from vibrationally hot S1 molecules to the solvent occurs within 8–20 ps. The T1 triplet state, populated by intersystem crossing from S1, typically has a few microseconds lifetime. The influence of tert-butyl substituents on photophysics is relatively weak, mainly affecting the Stokes shift .
Efficient Organic Solar Cells
Researchers have explored the modification of non-fused ring electron acceptors using tert-butyl carbazole groups. These modifications aim to generate high triplet state energy levels for efficient organic solar cells. Transient absorption spectroscopy (TAS) studies have shed light on the excited-state excitons, particularly the triplet excitons, in these systems .
Retinal Prosthetics and Artificial Membranes
While not directly related to the compound, the broader field of artificial membranes with embedded photosensitive proteins is relevant. For instance, the Norwegian National Research Council project “Photo-Sense” investigates the use of such membranes for retinal prosthetics .
properties
IUPAC Name |
tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)9(4,5)6(10)11-13/h13H,1-5H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFUGVWGZLCEBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C)(C)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(N'-hydroxycarbamimidoyl)-2,2-dimethylacetate |
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